(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester
Overview
Description
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclohexane structure, which is functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester typically involves multiple steps, including the protection of amino groups, cyclization, and esterification. The process begins with the protection of the amino groups using benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. This is followed by the cyclization of the protected amino acids to form the cyclohexane ring. Finally, the esterification of the carboxylic acid group with ethanol yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl or tert-butoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex molecules. Its protected amino groups make it a valuable building block for peptide synthesis.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its unique structure and functional groups.
Medicine
Industry
Industrially, the compound can be used in the production of pharmaceuticals and fine chemicals, where its unique structure and reactivity are advantageous.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl and tert-butoxycarbonyl groups can interact with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexane ring can provide steric hindrance, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
(1S,3R,4S)-4-[[(Benzyloxy)carbonyl]amino]-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic Acid Ethyl Ester is unique due to its specific combination of protecting groups and cyclohexane structure, which provides distinct reactivity and stability compared to other similar compounds.
Properties
IUPAC Name |
ethyl (1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O6/c1-5-28-19(25)16-11-12-17(18(13-16)24-21(27)30-22(2,3)4)23-20(26)29-14-15-9-7-6-8-10-15/h6-10,16-18H,5,11-14H2,1-4H3,(H,23,26)(H,24,27)/t16-,17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLVGFZRIZTRQM-OKZBNKHCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40725846 | |
Record name | Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365998-33-0 | |
Record name | Ethyl (1S,3R,4S)-4-{[(benzyloxy)carbonyl]amino}-3-[(tert-butoxycarbonyl)amino]cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40725846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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